2-({1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indol-3-yl}methylene)malononitrile
Overview
Description
Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Synthesis Analysis
The synthesis of thiazole derivatives often involves the reaction of aminonitrile with salts and esters of dithioacids, carbon oxysulfide, carbon disulfide, and isothiocyanates .Molecular Structure Analysis
Thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For thiazole derivatives, these properties can vary widely. For example, methyl 2-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzoate has a melting point of 62 - 64°C .Scientific Research Applications
Antioxidant Activity
Thiazole derivatives have been found to act as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Analgesic Activity
Thiazole derivatives have been reported to have analgesic (pain-relieving) properties . This makes them potential candidates for the development of new pain relief medications.
Anti-inflammatory Activity
Thiazole derivatives have been shown to have anti-inflammatory effects . This means they could potentially be used in the treatment of conditions characterized by inflammation.
Antimicrobial Activity
Thiazole derivatives, such as sulfathiazole, have been used as antimicrobial drugs . They can inhibit the growth of or destroy microorganisms, making them useful in the treatment of infectious diseases.
Antifungal Activity
Some thiazole derivatives, like Abafungin, have been used as antifungal drugs . They can inhibit the growth of fungi, making them useful in the treatment of fungal infections.
Antiviral Activity
Thiazole derivatives have been found to have antiviral properties . For example, Ritonavir, a thiazole derivative, is used as an antiretroviral drug in the treatment of HIV/AIDS .
Antitumor or Cytotoxic Activity
Thiazole derivatives have been found to have antitumor or cytotoxic activities . They have the potential to inhibit the growth of tumors or kill tumor cells, making them potential candidates for the development of new cancer treatments.
Neuroprotective Activity
Thiazole derivatives have been found to have neuroprotective effects . This means they could potentially be used in the treatment of neurological disorders.
Mechanism of Action
Target of Action
Compounds with a thiazole ring have been found to exhibit diverse biological activities . They can act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been known to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Thiazole derivatives have been known to influence a variety of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The compound’s molecular weight, which is a key factor influencing its pharmacokinetic properties, is known .
Result of Action
Thiazole derivatives have been known to exhibit a range of biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound should be stored under inert gas at 4°C . This suggests that the compound’s stability and efficacy may be affected by factors such as temperature and exposure to oxygen.
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[[1-[(2-chloro-1,3-thiazol-5-yl)methyl]indol-3-yl]methylidene]propanedinitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClN4S/c17-16-20-8-13(22-16)10-21-9-12(5-11(6-18)7-19)14-3-1-2-4-15(14)21/h1-5,8-9H,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJOWPEMLSWEROM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CN=C(S3)Cl)C=C(C#N)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClN4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001140500 | |
Record name | 2-[[1-[(2-Chloro-5-thiazolyl)methyl]-1H-indol-3-yl]methylene]propanedinitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001140500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-({1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indol-3-yl}methylene)malononitrile | |
CAS RN |
866049-74-3 | |
Record name | 2-[[1-[(2-Chloro-5-thiazolyl)methyl]-1H-indol-3-yl]methylene]propanedinitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=866049-74-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[[1-[(2-Chloro-5-thiazolyl)methyl]-1H-indol-3-yl]methylene]propanedinitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001140500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.